![molecular formula C17H23N5O2S2 B2363361 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 886939-78-2](/img/structure/B2363361.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-thiadiazole derivatives are small molecules containing five-member heterocyclic moieties. They have been the subject of considerable interest for designing new antitumor agents . These compounds have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Molecular Structure Analysis
1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives generally relate to their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells . Specific chemical reactions involving “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” were not found in the sources I retrieved.Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, with a focus on enhancing drug-like properties and improving aqueous solubility. One analog demonstrated comparable potency to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, pointing towards potential applications in cancer therapy (Shukla et al., 2012).
Structural Insights
Research into the structural characteristics of 1,3,4-thiadiazole derivatives, including those related to the compound , has provided insights into the interaction between sulfonyl groups and the thiadiazole ring. This understanding is crucial for designing new molecules with enhanced biological activities, as evidenced by studies on tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate (Pedregosa et al., 1996).
Antimicrobial and Antifungal Properties
The synthesis of novel thiadiazolyl and thiazolidinone derivatives, including the key intermediate 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, has led to compounds with promising antimicrobial and antifungal activities. These findings suggest potential applications in addressing microbial resistance and developing new therapeutic agents (Gouda et al., 2010).
Pharmacological Scaffold Development
The compound and its derivatives are part of ongoing research aimed at developing multi-targeted pharmacological scaffolds. The design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles have highlighted their potential as anticonvulsants and antiproliferative agents, underscoring the versatility of thiadiazole-based compounds in drug development (Sych et al., 2016).
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The specific mechanism of action of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.
Propriétés
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-5-11-6-8-12(9-7-11)18-13(23)10-25-16-22-21-15(26-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPWFCXNMTZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
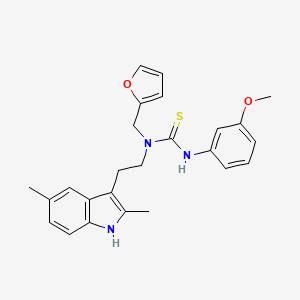
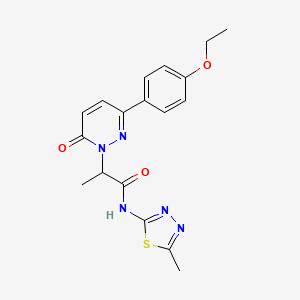
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
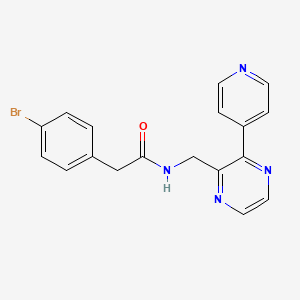

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
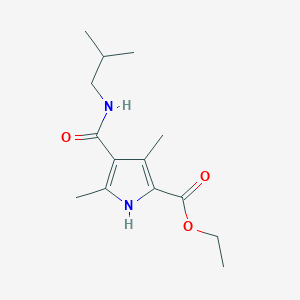

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
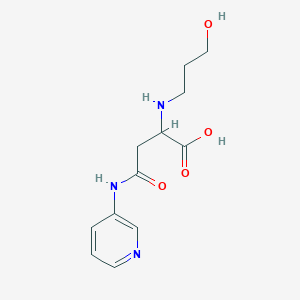
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)